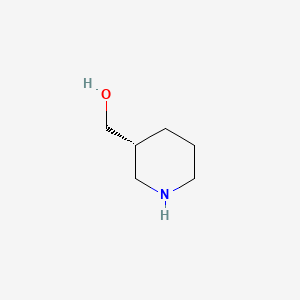

(R)-(Piperidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R)-piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPWIPIOOMCPT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357382 | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37675-20-0 | |

| Record name | (3R)-3-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(Piperidin-3-yl)methanol CAS number and properties

An In-depth Technical Guide to (R)-(Piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its stereochemically defined structure makes it an invaluable intermediate in the enantioselective synthesis of a wide range of pharmacologically active compounds. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, and the specific (R)-configuration at the 3-position, combined with the reactive hydroxymethyl group, allows for precise molecular modifications essential for achieving desired therapeutic effects and minimizing off-target activities.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a distinct amine-like odor. It exhibits good solubility in water and various organic solvents.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 37675-20-0 | [2] |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 240.4 °C at 760 mmHg (Predicted) | [5] |

| 106-107 °C at 3.5 mmHg (for racemic) | [6][7] | |

| Density | 1.0 ± 0.1 g/cm³ | |

| pKa | 14.93 ± 0.10 (Predicted) | [5] |

| InChIKey | VUNPWIPIOOMCPT-UHFFFAOYSA-N (racemic) | [4] |

(Note: Some physical properties are reported for the racemic mixture, 3-Piperidinemethanol, due to more extensive characterization in publicly available literature.)

Synthesis and Manufacturing

The enantioselective synthesis of 3-substituted piperidines like this compound is a critical challenge in organic chemistry. Several strategies have been developed to achieve high enantiomeric purity, which is essential for pharmaceutical applications.

General Synthetic Strategy: Asymmetric Catalysis

A prominent and highly effective method for accessing enantioenriched 3-substituted piperidines involves a multi-step process starting from pyridine. This strategy leverages a key rhodium-catalyzed asymmetric reaction to establish the chiral center.[2][8][9]

The general workflow for this synthetic approach is illustrated below.

Caption: General workflow for the enantioselective synthesis of 3-substituted piperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes the key enantioselective step for producing a 3-substituted tetrahydropyridine, a direct precursor to the final piperidine product.[9]

Materials:

-

[Rh(cod)(OH)]₂ (Rhodium catalyst)

-

(S)-Segphos (Chiral ligand)

-

Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine intermediate)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Cesium hydroxide (CsOH), aqueous solution (50 wt%)

-

Tetrahydrofuran (THF), Toluene, Water (as solvents)

-

Diethyl ether (Et₂O)

-

Silica gel (for chromatography)

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, combine [Rh(cod)(OH)]₂ (1 mol%) and (S)-Segphos (2.2 mol%) in a reaction vessel.

-

Solvent Addition: Add toluene, THF, and water in a 1:1:1 ratio. To this, add the aqueous CsOH solution (2.0 equivalents).

-

Catalyst Activation: Stir the resulting catalyst solution at 70 °C for 10 minutes.

-

Reagent Addition: Add the arylboronic acid (3.0 equivalents) followed by the dihydropyridine intermediate (1.0 equivalent).

-

Reaction: Stir the mixture vigorously at 70 °C for 20 hours. Monitor reaction completion using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Purification: Pass the mixture through a short plug of silica gel, washing with additional diethyl ether. Remove the solvents under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.

-

Final Conversion: The resulting tetrahydropyridine can be fully reduced (e.g., via catalytic hydrogenation with Pd/C) and deprotected to yield the target (R)-3-substituted piperidine.

Applications in Drug Development

This compound and its close derivatives, particularly (R)-3-aminopiperidine, are not typically used as active pharmaceutical ingredients (APIs) themselves. Instead, they are indispensable chiral building blocks for the synthesis of complex APIs. Their incorporation is critical for ensuring the correct stereochemistry, which dictates the efficacy and safety of the final drug product.

Role as a Key Intermediate

The primary utility of this scaffold lies in its application for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Notable Drugs Synthesized Using (R)-3-Aminopiperidine Scaffold:

-

Alogliptin: A potent and selective DPP-4 inhibitor.

-

Linagliptin: Another highly effective DPP-4 inhibitor.

The synthesis of these drugs involves the nucleophilic substitution reaction between the secondary amine of the (R)-3-aminopiperidine core and a halogenated heterocyclic precursor.

Experimental Application: Synthesis of Linagliptin

The following protocol outlines a key step in the synthesis of Linagliptin, where the chiral piperidine intermediate is coupled with the xanthine core of the molecule. This procedure uses the dihydrochloride salt of (R)-3-aminopiperidine, a direct derivative of this compound.

Caption: Workflow for a key coupling step in the synthesis of Linagliptin.

Procedure for Linagliptin Synthesis Step: [10][11]

-

Charging the Reactor: To a solution of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in dimethylformamide (DMF), add potassium carbonate.

-

Addition of Piperidine Intermediate: Add (R)-piperidine-3-amine dihydrochloride to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 80 °C and maintain this temperature for approximately 8 hours, monitoring for completion.

-

Isolation: After cooling to room temperature, evaporate the DMF under vacuum.

-

Work-up: Add dichloromethane (DCM) to the residue and stir. Filter the mixture to remove any undissolved inorganic salts.

-

Final Product: Evaporate the DCM from the filtrate under vacuum to yield crude Linagliptin, which can be further purified.

Biological Activity and Signaling Pathways

Current research indicates that this compound itself does not possess significant direct biological activity or modulate specific signaling pathways. Its importance is derived from its role as a structural component of larger, pharmacologically active molecules. The biological effects observed are characteristic of the final drug into which this chiral intermediate is incorporated.

For instance, in Alogliptin and Linagliptin, the (R)-aminopiperidine moiety is crucial for binding to the S1 pocket of the DPP-4 enzyme. The inhibition of DPP-4 prevents the degradation of incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism, rather than any intrinsic activity of the piperidine fragment, is responsible for the therapeutic effect.

Safety and Handling

Like many amine-containing organic compounds, this compound should be handled with care in a well-ventilated laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4]

Recommended Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Use a fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chiral intermediate that plays a pivotal role in the pharmaceutical industry. Its structural features are essential for the enantioselective synthesis of complex molecules, most notably DPP-4 inhibitors for the management of type 2 diabetes. While it does not exhibit direct biological activity, its correct stereochemistry is fundamental to the efficacy and safety of the final API. A thorough understanding of its properties and synthetic applications is therefore critical for professionals engaged in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. benchchem.com [benchchem.com]

- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. US20140357863A1 - Process for preparation of pure linagliptin - Google Patents [patents.google.com]

- 11. WO2013098775A1 - Improved process for preparation of pure linagliptin - Google Patents [patents.google.com]

(R)-(+)-3-Piperidinemethanol: A Comprehensive Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of (R)-(+)-3-Piperidinemethanol, a chiral piperidine derivative of significant interest in pharmaceutical research and development. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Physical and Chemical Properties

(R)-(+)-3-Piperidinemethanol, with the CAS number 37675-20-0, is a valuable chiral building block.[1] Its physical properties are crucial for its handling, formulation, and integration into synthetic pathways. The data presented below has been compiled from various sources and primarily pertains to the racemic mixture (3-Piperidinemethanol, CAS 4606-65-9) unless specified for the (R)-enantiomer. It is important to note that the physical properties of the enantiomer are expected to be very similar to the racemate, with the exception of its optical rotation.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C₆H₁₃NO | [2][3][4] |

| Molecular Weight | 115.17 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder or solid | [3][5] |

| Melting Point | 61 - 65 °C | [3][6] |

| Boiling Point | 106-107 °C at 3.5 mmHg | [2][3][7] |

| 118-120 °C at 10 mmHg | [2] | |

| Density | 1.026 g/mL at 25 °C | [2][3][7] |

| Flash Point | 92.3 ± 10.5 °C | [3] |

| 131 °C | [6] | |

| Solubility | Soluble in methanol and dimethylformamide.[5] Expected to be soluble in water and other polar protic solvents due to the presence of hydroxyl and amine functional groups. | Based on the solubility of similar small polar organic compounds. |

Experimental Protocols

Accurate determination of physical characteristics is fundamental in chemical research. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid substance.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the (R)-(+)-3-Piperidinemethanol sample is completely dry and finely powdered using a mortar and pestle.[8][12]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting range. This initial run helps in saving time during the accurate determination.[9]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a new packed capillary tube, heat the sample again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[8]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[11][14]

Apparatus:

-

Thiele tube[11]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.

-

Capillary Tube Placement: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly in the Thiele tube containing the heating oil, ensuring the test tube is below the oil level. Gently heat the side arm of the Thiele tube.[11]

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[11]

Density Determination (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[15][16]

Apparatus:

-

Analytical balance

-

Graduated cylinder or a pycnometer (density bottle) for higher accuracy

-

Thermometer

Procedure using a Graduated Cylinder:

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.[15][16]

-

Volume Measurement: Add a known volume of the liquid (R)-(+)-3-Piperidinemethanol (e.g., 10 mL) to the graduated cylinder. Record the volume accurately.

-

Mass of Cylinder with Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[15][16]

-

Temperature Measurement: Measure and record the temperature of the liquid.[16]

-

Calculation:

-

Mass of the liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder).

-

Density = Mass of the liquid / Volume of the liquid.[15]

-

Solubility Determination (Qualitative Method)

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.[17][18]

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, diethyl ether, toluene)

Procedure:

-

Sample Addition: Place a small, measured amount of (R)-(+)-3-Piperidinemethanol (e.g., 25 mg for a solid) into a small test tube.[17]

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[17]

-

Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[17]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under the tested conditions.

-

Systematic Testing: Repeat the procedure with a range of solvents of varying polarities to establish a solubility profile.

Mandatory Visualization

The following diagram illustrates a typical workflow for the physical characterization of a novel solid compound like (R)-(+)-3-Piperidinemethanol.

Caption: Workflow for Physical Characterization.

References

- 1. 3(R)-PIPERIDINEMETHANOL | 37675-20-0 [chemicalbook.com]

- 2. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 3-Piperidinemethanol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]

- 7. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. phillysim.org [phillysim.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to (R)-3-(Hydroxymethyl)piperidine: A Versatile Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral molecule (R)-3-(hydroxymethyl)piperidine. This compound serves as a critical structural motif and a versatile starting material in the synthesis of a wide array of pharmacologically active agents. Its stereochemistry and functional groups make it a valuable component for creating targeted and effective therapeutics.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-piperidin-3-ylmethanol .[1] The structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, substituted at the 3-position with a hydroxymethyl group.[1][2] The "(R)" designation specifies the stereochemical configuration at the chiral center (the carbon atom at the 3-position of the piperidine ring).

The chemical structure is as follows:

Caption: 2D structure of (R)-piperidin-3-ylmethanol.

Physicochemical Properties

The quantitative physicochemical properties of 3-(hydroxymethyl)piperidine are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 106-107 °C at 3.5 mmHg[4] | [4] |

| Density | 1.026 g/mL at 25 °C | |

| Flash Point | 78 °C | [3] |

| Solubility | Soluble in water | [3] |

| SMILES | OCC1CCCNC1 | |

| InChI Key | VUNPWIPIOOMCPT-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The enantiomerically pure form of 3-(hydroxymethyl)piperidine is a valuable chiral intermediate. Its synthesis often starts from readily available chiral precursors. One common strategy involves the use of natural amino acids, such as L-glutamic acid.

General Experimental Protocol: Synthesis from L-Glutamic Acid

This multi-step synthesis provides a conceptual pathway for obtaining chiral 3-substituted piperidines.

-

Esterification and Protection: L-glutamic acid is first converted to its corresponding diester. The free amine group is then protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

-

Reduction of Esters: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH4). This step converts both ester functionalities into primary alcohols.

-

Activation of Hydroxyl Groups: The resulting diol is treated with an activating agent, such as p-toluenesulfonyl chloride, to convert the hydroxyl groups into better leaving groups (tosylates).

-

Intramolecular Cyclization: The final piperidine ring is formed through an intramolecular cyclization reaction. This is typically achieved by reacting the ditosylate with a primary amine, which displaces the tosylate groups to form the heterocyclic ring. The specific amine used will determine the substituent on the piperidine nitrogen. For the parent compound, ammonia or a protected form can be used, followed by deprotection.

This synthetic route allows for the preparation of enantiomerically pure 3-substituted piperidines, leveraging the inherent chirality of the starting amino acid.

Applications in Drug Development

(R)-3-(hydroxymethyl)piperidine is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural features allow it to be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.

Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the workflow of utilizing (R)-3-(hydroxymethyl)piperidine as a core scaffold in the development of more complex, biologically active molecules.

Caption: Synthetic utility of (R)-3-(hydroxymethyl)piperidine in drug discovery.

This chiral scaffold has been utilized in the synthesis of:

-

CB2 receptor agonists , which are investigated for the treatment of chronic pain.

-

P2Y12 antagonists , which are important for the inhibition of platelet aggregation.

-

Spiroimidazolidinone NPC1L1 inhibitors .

-

Protein lysine methyltransferase G9a inhibitors .

-

Soluble epoxide hydrolase inhibitors .

The versatility of (R)-3-(hydroxymethyl)piperidine, combined with its straightforward incorporation into various molecular frameworks, solidifies its importance for professionals in the field of medicinal chemistry and drug development.

References

- 1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Hydroxymethyl)-piperidine| CAS:#4606-65-9 -Letopharm Limited [letopharm.com]

- 3. 3-Hydroxymethylpiperidine Manufacturer & Supplier in China | Properties, Applications, Safety Data [chemheterocycles.com]

- 4. echemi.com [echemi.com]

Chiral Piperidine Scaffolds: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Privileged Scaffold in Drug Discovery and Development

The chiral piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive technical overview of chiral piperidine scaffolds for researchers, scientists, and drug development professionals, covering their synthesis, biological importance, and clinical applications.

The Significance of Chirality in Piperidine Scaffolds

The introduction of stereocenters into the piperidine ring profoundly influences a molecule's pharmacological profile. Enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and metabolic stability. The specific stereochemistry of the piperidine core is often crucial for its biological activity, underscoring the importance of stereoselective synthetic methods. The incorporation of chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects, including cardiac hERG toxicity.[2]

Therapeutic Applications of Chiral Piperidine-Containing Drugs

Chiral piperidine derivatives have demonstrated remarkable therapeutic potential across a wide range of diseases. They are integral components of drugs targeting cancer, neurodegenerative disorders, infectious diseases, and inflammatory conditions.

Anticancer Agents

A significant number of anticancer drugs incorporate chiral piperidine scaffolds, often targeting key signaling pathways involved in cell proliferation and survival.[3]

Table 1: Quantitative Data for Selected Chiral Piperidine-Containing Anticancer Agents

| Compound | Target(s) | IC50 / Ki | Indication |

| Niraparib | PARP-1, PARP-2 | IC50: 3.8 nM (PARP-1), 2.1 nM (PARP-2) | Ovarian, Fallopian tube, Peritoneal Cancer |

| Copanlisib | PI3Kα, PI3Kδ | IC50: 0.5 nM (PI3Kα), 0.7 nM (PI3Kδ) | Follicular Lymphoma |

| Pilaralisib | PI3Kα | IC50: 1.9 nM | Solid Tumors |

| Gedatolisib | PI3Kα, mTOR | IC50: 0.4 nM (PI3Kα), 1.6 nM (mTOR) | Breast Cancer, Solid Tumors |

Agents for Neurodegenerative Disorders

Chiral piperidines are prominent in drugs developed for neurodegenerative diseases like Alzheimer's and Parkinson's, often modulating neurotransmitter systems.[4]

Table 2: Quantitative Data for Selected Chiral Piperidine-Containing Drugs for Neurodegenerative Disorders

| Compound | Target(s) | IC50 / Ki | Indication |

| Donepezil | Acetylcholinesterase (AChE) | IC50: 6.7 nM | Alzheimer's Disease |

| Paroxetine | Serotonin Transporter (SERT) | Ki: 0.1 nM | Depression, Anxiety Disorders |

| Solifenacin | Muscarinic M3 Receptor | Ki: 2.1 nM | Overactive Bladder |

| (+)-L-733,060 | Neurokinin-1 (NK1) Receptor | IC50: 0.8 nM | Investigational |

Anti-Infective Agents

The chiral piperidine scaffold is also found in drugs targeting infectious agents, such as HIV.

Table 3: Quantitative Data for Selected Chiral Piperidine-Containing Anti-HIV Agents

| Compound | Target(s) | EC50 / IC50 | Indication |

| Maraviroc | CCR5 | IC50: 2.3 nM | HIV Infection |

| Compound 11f | CCR5 | EC50: 0.59 nM | Investigational |

Key Signaling Pathways Modulated by Chiral Piperidine Drugs

The therapeutic efficacy of many chiral piperidine-containing drugs stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] Several piperidine-containing inhibitors target this pathway.[1]

Caption: PI3K/Akt signaling pathway and the inhibitory action of chiral piperidine-based drugs.

Dopaminergic Signaling in Parkinson's Disease

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to motor dysfunction. Modulators of dopamine receptors and transporters, some of which contain chiral piperidine scaffolds, are used to manage symptoms.

Caption: Dopaminergic synapse showing points of modulation by chiral piperidine-containing drugs.

Cholinergic Signaling in Alzheimer's Disease

A deficit in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease. Acetylcholinesterase (AChE) inhibitors, such as donepezil, which contains a piperidine moiety, are a mainstay of treatment.

Caption: Cholinergic synapse illustrating the mechanism of action of piperidine-based AChE inhibitors.

Experimental Protocols

Asymmetric Synthesis of 2-Substituted Piperidines

This protocol outlines a general method for the asymmetric synthesis of 2-substituted piperidines using a chiral auxiliary.

Materials:

-

Appropriate N-protected 5-bromopentylimine

-

Grignard reagent (e.g., Alkylmagnesium bromide)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-protected 5-bromopentylimine (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-substituted piperidine.

-

The chiral auxiliary can then be removed under appropriate conditions to yield the free amine.

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxicity of chiral piperidine-containing compounds against cancer cell lines.[3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chiral piperidine compound (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the chiral piperidine compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a chiral piperidine compound against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Chiral piperidine inhibitor

-

Assay buffer

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Prepare a solution of the enzyme in the assay buffer.

-

Prepare serial dilutions of the chiral piperidine inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme solution and the inhibitor dilutions. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Experimental and Drug Discovery Workflows

The development of novel chiral piperidine-based drugs involves a systematic workflow from initial screening to lead optimization.

High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

Caption: A typical high-throughput screening workflow for identifying novel enzyme inhibitors.

Lead Optimization Workflow in Medicinal Chemistry

Caption: An iterative lead optimization cycle in a drug discovery program.

Conclusion

Chiral piperidine scaffolds continue to be a rich source of innovation in medicinal chemistry. Their conformational rigidity and the stereochemical diversity offered by chiral centers provide a powerful platform for the design of potent and selective therapeutic agents. A deep understanding of their synthesis, biological activities, and the signaling pathways they modulate is essential for the successful development of next-generation drugs. This guide has provided a foundational overview to aid researchers in harnessing the full potential of this remarkable scaffold.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

The Pivotal Role of (R)-(Piperidin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of (R)-(piperidin-3-yl)methanol has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its rigid, three-dimensional structure and the stereospecific presentation of its hydroxymethyl group provide a unique platform for designing highly selective and potent drugs targeting a range of debilitating diseases. This technical guide delves into the significance of this crucial building block, offering insights into its synthesis, its incorporation into successful drugs, and the biological pathways these drugs modulate.

The Strategic Advantage of the this compound Scaffold

The piperidine ring is a prevalent motif in pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and its ability to improve pharmacokinetic profiles. The introduction of a hydroxymethyl group at the 3-position in the (R)-configuration adds a critical element of chirality and a versatile functional handle for further chemical modification. This specific stereochemistry is often paramount for achieving high binding affinity and selectivity towards biological targets, thereby minimizing off-target effects and enhancing the therapeutic window of a drug candidate.

The utility of the this compound core extends across various therapeutic areas, most notably in the treatment of autoimmune disorders and viral infections. Its structural analogues are key components of drugs that modulate critical signaling pathways, such as the Janus kinase (JAK) pathway and the C-C chemokine receptor type 5 (CCR5) pathway.

Quantitative Analysis of Drugs Incorporating the (R)-Piperidine-3-yl Moiety

The following tables summarize the quantitative biological activity of prominent drugs that feature a chiral piperidine scaffold structurally related to this compound. This data highlights the potency and selectivity achievable with this privileged structural element.

| Drug | Target(s) | IC50 (nM) | Indication(s) |

| Tofacitinib | JAK1 | 29 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| JAK2 | 803 | ||

| JAK3 | >10,000 | ||

| TYK2 | ~1,300 | ||

| Maraviroc | CCR5 | 3.3 (MIP-1α), 7.2 (MIP-1β), 5.2 (RANTES) | HIV-1 Infection |

| HIV-1 (in cell culture) | Geometric Mean IC90: 2.0 |

Table 1: In Vitro Potency of Drugs with Chiral Piperidine Scaffolds. [1][2][3]

| Drug | Parameter | Value | Species |

| Maraviroc | IC50 | 0.0002 µM (HIV-1 Bal R5) | Human |

| IC90 | 13.7 nM (Geometric Mean) | - |

Table 2: Antiviral Activity of Maraviroc. [2]

Key Signaling Pathways Modulated by (R)-Piperidin-3-yl Analogue-Containing Drugs

The therapeutic efficacy of drugs derived from the this compound scaffold often stems from their ability to precisely interrupt disease-driving signaling cascades. Below are graphical representations of the JAK-STAT and CCR5 signaling pathways, which are targeted by Tofacitinib and Maraviroc, respectively.

Experimental Protocols

Detailed and reproducible synthetic procedures are critical for the advancement of drug discovery programs. The following protocols provide methodologies for the synthesis of the core this compound scaffold and its incorporation into advanced pharmaceutical agents.

Synthesis of this compound via Chiral Resolution

This protocol outlines a common method for obtaining the enantiomerically pure this compound through the resolution of a racemic mixture.

Step 1: Formation of Diastereomeric Salts

-

Dissolve racemic 3-piperidinemethanol (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(-)-tartaric acid or (R)-(-)-mandelic acid, in the same solvent.

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

Step 2: Liberation of the Chiral Amine

-

Suspend the collected diastereomeric salt in water.

-

Add a strong base, such as sodium hydroxide or potassium carbonate, until the pH is basic (pH > 10) to neutralize the acid and liberate the free amine.

-

Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or NMR analysis using a chiral solvating agent.

Representative Synthesis of a Tofacitinib Analogue

This workflow illustrates the general synthetic strategy for coupling a chiral piperidine moiety to a heterocyclic core, as seen in the synthesis of JAK inhibitors like Tofacitinib.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

To a solution of the protected (3R,4R)-4-methylpiperidin-3-amine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.

Conclusion

The this compound scaffold and its close analogues represent a highly valuable and versatile platform in modern drug discovery. The inherent structural and stereochemical features of this building block have enabled the development of potent and selective drugs that address significant unmet medical needs. The continued exploration of novel synthetic methodologies and the application of this scaffold to a broader range of biological targets promise to yield the next generation of innovative therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to this exciting and impactful field.

References

An In-depth Technical Guide to (R)-(Piperidin-3-yl)methanol Derivatives and Analogues for Researchers and Drug Development Professionals

The (R)-(piperidin-3-yl)methanol core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its inherent chirality and the presence of both a secondary amine and a primary alcohol provide versatile points for chemical modification, enabling the fine-tuning of pharmacological properties. This technical guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogues. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences with commercially available chiral starting materials or involves asymmetric synthesis strategies to establish the desired stereochemistry at the C3 position of the piperidine ring. A common approach involves the reduction of (R)-nipecotic acid derivatives. Subsequent N-alkylation or N-arylation and modification of the hydroxymethyl group allow for the generation of a wide range of analogues.

A general synthetic workflow for the preparation of N-substituted this compound derivatives is depicted below.

Caption: General synthetic workflow for N-substituted derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, targeting various receptors and enzymes implicated in a range of diseases. This section will delve into some of the key therapeutic areas where these compounds have shown promise.

Tachykinin NK3 Receptor Antagonists

This compound derivatives have been investigated as potent and selective antagonists of the tachykinin NK3 receptor, which is implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and depression.

Quantitative Data for NK3 Receptor Antagonists

| Compound ID | R1 | R2 | IC50 (nM) | Reference |

| 1a | H | Phenyl | 1.9 | [1] |

| 1b | H | 4-Phenyl | 5.9 | [1] |

| 1c | H | 4-Phenylsulfonylmethyl | 6.2 | [1] |

| 1d | H | 4-Fluorobenzyl | 11 | [1] |

| 1e | H | Monosubstituted ring | 17 | [1] |

Signaling Pathway of the Tachykinin NK3 Receptor

Activation of the Gq-coupled NK3 receptor by its endogenous ligand, neurokinin B (NKB), initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Caption: NK3 receptor signaling cascade.

T-type Calcium Channel Blockers

Certain analogues of this compound have been identified as inhibitors of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability and cardiovascular function, and their dysregulation is associated with conditions like epilepsy and neuropathic pain.

Signaling and Function of T-type Calcium Channels

T-type calcium channels are low-voltage activated channels that contribute to the generation of action potentials and influence intracellular calcium levels, which in turn modulate a variety of downstream signaling pathways.

Caption: T-type calcium channel function.

HSP70 Inhibitors

Derivatives of this compound have also been explored as inhibitors of Heat Shock Protein 70 (HSP70), a molecular chaperone that is overexpressed in many cancer cells and plays a critical role in tumor cell survival and resistance to therapy.

Quantitative Data for HSP70 Inhibitors

| Compound ID | Cell Line | IC50 (µM) | Reference |

| HSP70-36 | BT474 (Breast Cancer) | 1.41 | [2] |

| HSP70-36 | BT/Lap(R)1.0 (Lapatinib-resistant) | 1.47 | [2] |

HSP70 Signaling in Cancer

HSP70 interacts with a multitude of client proteins and co-chaperones to regulate cellular processes such as protein folding, degradation, and apoptosis. In cancer, HSP70 can inhibit apoptosis and promote cell survival pathways.

Caption: HSP70's role in cancer cell survival.

Inhibitors of the Plasmodium falciparum Proteasome

The proteasome is a critical enzyme complex for protein degradation in the malaria parasite Plasmodium falciparum. This compound analogues have been identified as inhibitors of the parasite's proteasome, presenting a potential new strategy for antimalarial drug development.

Quantitative Data for P. falciparum Proteasome Inhibitors

| Compound ID | Pf 20S Proteasome (β5 subunit) IC50 (nM) | P. falciparum (NF54) EC50 (nM) | Reference |

| SW042 | 150 | 150 | [3] |

Workflow for Screening Proteasome Inhibitors

A typical workflow for identifying and characterizing inhibitors of the P. falciparum proteasome is outlined below.

Caption: Screening workflow for antimalarial proteasome inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Procedure for N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

In Vitro Tachykinin NK3 Receptor Binding Assay

Materials:

-

Cell membranes expressing the human NK3 receptor

-

Radioligand (e.g., [3H]-SR142801)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

-

Non-specific binding control (e.g., a high concentration of a known NK3 antagonist)

-

96-well filter plates

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either a test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then transfer them to scintillation vials.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Cancer Cell Proliferation Assay (MTT Assay)

Materials:

-

Cancer cell line (e.g., BT474)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

This guide provides a foundational understanding of the chemistry and biology of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the design and development of novel therapeutics based on this versatile chemical scaffold.

References

Spectroscopic Profile of (R)-(Piperidin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(Piperidin-3-yl)methanol (CAS Number: 144539-77-5), a chiral piperidine derivative of significant interest in pharmaceutical synthesis. Due to the limited availability of distinct spectroscopic data for the pure (R)-enantiomer in public databases, this document primarily presents data for the racemic mixture, 3-Piperidinemethanol. This information is crucial for the characterization and quality control of this important synthetic intermediate.

Spectroscopic Data

The following sections summarize the available spectroscopic data for 3-Piperidinemethanol. These data are essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables detail the ¹H and ¹³C NMR spectral data for 3-Piperidinemethanol, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 3-Piperidinemethanol

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| 3.44 | dd | H-6'a | -10.8 |

| 3.37 | dd | H-6'b | 7.3 |

| 3.16 | d | H-2a | -11.8 |

| 2.98 | d | H-2e | -11.7 |

| 2.55 | t | H-6e | 2.9 |

| 2.34 | q | H-6a | 10.3 |

| 1.78 | m | H-3 | - |

| 1.68 | m | H-4a, H-5a | - |

| 1.47 | m | H-4e | - |

| 1.10 | q | H-5e | - |

Note: Assignments are based on typical chemical shifts for piperidine ring protons and may require 2D NMR for definitive confirmation. The 'a' and 'e' denote axial and equatorial protons, respectively. Data sourced from publicly available spectra.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Piperidinemethanol

| Chemical Shift (δ) ppm | Assignment |

| 66.0 | -CH₂OH |

| 55.4 | C-2 |

| 46.8 | C-6 |

| 41.2 | C-3 |

| 27.2 | C-5 |

| 25.8 | C-4 |

Note: Data sourced from publicly available spectra.[2] Assignments are based on predicted chemical shifts and data from similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Piperidinemethanol shows characteristic absorptions for O-H and N-H stretching, as well as C-H and C-O vibrations.

Table 3: Key IR Absorptions for 3-Piperidinemethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad, Strong | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2850-2950 | Strong | C-H stretch (alkane) |

| 1450-1470 | Medium | C-H bend (alkane) |

| 1050-1150 | Strong | C-O stretch (primary alcohol) |

Note: Data is a general representation from various sources.[3] The broadness of the 3300-3500 cm⁻¹ peak is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 3-Piperidinemethanol

| m/z | Relative Intensity (%) | Assignment |

| 115 | 100 | [M]⁺ (Molecular Ion) |

| 84 | High | [M - CH₂OH]⁺ |

| 56 | Medium | Further fragmentation |

Note: Fragmentation patterns can vary depending on the ionization technique used.[3] The molecular ion peak at m/z 115 corresponds to the molecular weight of C₆H₁₃NO.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. Typical parameters would include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

This compound sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum (baseline correction and peak picking) and identify the characteristic absorption bands.

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Suitable solvent (e.g., methanol or dichloromethane)

-

Microsyringe

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent like methanol.

-

Introduce the sample into the mass spectrometer. For an EI source, this is typically done via a direct insertion probe or a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample such as this compound.

This guide serves as a foundational resource for professionals working with this compound, providing the necessary spectroscopic data and standardized protocols for its characterization. As more specific data for the pure enantiomer becomes available, this guide will be updated accordingly.

References

An In-depth Technical Guide to 3-(R)-Piperidinemethanol Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(R)-Piperidinemethanol hydrochloride is a chiral piperidine derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific structure makes it a valuable intermediate for the development of targeted therapeutics, particularly in the realm of neurological disorders and oncology. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-(R)-Piperidinemethanol hydrochloride, intended to be a valuable resource for professionals in the field of drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (R)-Piperidin-3-ylmethanol hydrochloride | [1] |

| CAS Number | 1124199-58-1 | [1] |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not explicitly available for the hydrochloride salt. The free base has a melting point of 61-65 °C. | [3] |

| Boiling Point | Not explicitly available for the hydrochloride salt. The free base has a boiling point of 106-107 °C at 3.5 Torr. | [3][4] |

| Solubility | Expected to be soluble in water and lower alcohols like methanol and ethanol. | General chemical principles |

| Specific Rotation | Data not available. |

Spectroscopic Data

Detailed spectroscopic data for 3-(R)-Piperidinemethanol hydrochloride is not widely published. However, spectral information for the parent compound, 3-Piperidinemethanol, is available and can serve as a reference. The presence of the hydrochloride salt would primarily affect the chemical shifts of protons near the nitrogen atom in the NMR spectrum and may cause broadening of the N-H and O-H peaks in the IR spectrum.

-

1H NMR: Spectral data for 3-Piperidinemethanol is available.[5]

-

13C NMR: Spectral data for 3-Piperidinemethanol is available.

-

FTIR: Spectral data for 3-Piperidinemethanol is available.[3]

-

Mass Spectrometry: The mass spectrum for 3-Piperidinemethanol is available.[6]

Synthesis

The synthesis of chiral 3-substituted piperidines, including 3-(R)-Piperidinemethanol hydrochloride, often starts from readily available chiral precursors such as D-glutamic acid or involves asymmetric synthesis strategies.[5] A common approach involves a multi-step sequence that may include protection of functional groups, reduction of a carboxylic acid or ester, cyclization to form the piperidine ring, and subsequent deprotection and salt formation.

A general synthetic workflow for preparing chiral 3-substituted piperidines from a chiral starting material is outlined below.

Caption: General workflow for chiral piperidine synthesis.

Experimental Protocol: Synthesis of a 3-Substituted Piperidine Derivative from L-Glutamic Acid (Illustrative Example)

The following is an illustrative protocol for the synthesis of a 3-amino substituted piperidine derivative from L-glutamic acid, which demonstrates the key chemical transformations that could be adapted for the synthesis of 3-(R)-Piperidinemethanol.

-

Esterification: L-glutamic acid is treated with thionyl chloride in methanol to afford the corresponding dimethyl ester.

-

N-Protection: The amino group of the diester is protected, for example, with a Boc group using di-tert-butyl dicarbonate.

-

Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride in methanol.

-

Hydroxyl Group Activation: The primary and secondary hydroxyl groups of the diol are activated, for instance, by converting them into tosylates using p-toluenesulfonyl chloride.

-

Cyclization: The activated diol undergoes intramolecular cyclization to form the piperidine ring.

-

Deprotection and Modification: The protecting groups are removed, and further chemical modifications can be carried out to yield the desired 3-substituted piperidine.

-

Salt Formation: The final compound is treated with hydrochloric acid to yield the hydrochloride salt.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[7][8] The chiral nature of 3-(R)-Piperidinemethanol hydrochloride makes it a particularly valuable building block for creating stereochemically defined active pharmaceutical ingredients (APIs), which can lead to improved efficacy and reduced side effects.[7]

This compound and its derivatives are known to be key intermediates in the synthesis of several important drugs, including:

-

Niraparib: An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[9][10]

The use of this chiral building block allows for the precise construction of the pharmacophore, ensuring the correct spatial orientation of functional groups for optimal interaction with the biological target.

Caption: Role as a chiral building block in API synthesis.

Pharmacological Significance and Signaling Pathways

While specific pharmacological studies on 3-(R)-Piperidinemethanol hydrochloride are limited in the public domain, the broader class of piperidine derivatives exhibits a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents on the piperidine ring.

Piperidine-containing compounds have been shown to interact with various biological targets and modulate several key signaling pathways, including:

-

Neurological Targets: Many piperidine derivatives act on the central nervous system (CNS) by targeting receptors such as dopamine, serotonin, and opioid receptors.

-

Enzyme Inhibition: As seen with Niraparib, piperidine moieties can be incorporated into enzyme inhibitors.

-

Cancer-Related Pathways: Some piperidine derivatives have been investigated for their potential to modulate signaling pathways implicated in cancer, such as STAT3, NF-κB, and PI3K/Akt.

The (R)-configuration at the 3-position of the piperidine ring is crucial for the specific interactions with the target protein, highlighting the importance of stereochemistry in drug design.

Caption: General modulation of signaling pathways.

Experimental Protocols for Biological Evaluation

For researchers investigating the biological activities of novel compounds derived from 3-(R)-Piperidinemethanol hydrochloride, a tiered screening approach is recommended.

General Workflow for Biological Screening

Caption: A typical workflow for biological screening.

Example Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

-

Reagents and Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

3-(R)-Piperidinemethanol hydrochloride is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its stereodefined structure is essential for the synthesis of potent and selective drugs targeting a range of diseases. This technical guide has provided a summary of its known properties, synthetic considerations, and its role in drug development. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives will undoubtedly continue to contribute to the discovery of new and improved therapeutics.

References

- 1. 1124199-58-1 CAS|(R)-哌啶-3-甲醇盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]

- 2. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]

- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. 3-Piperidinemethanol [webbook.nist.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

Chiral Piperidines: A Comprehensive Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence highlights the critical importance of efficient and stereoselective synthetic methodologies for accessing these valuable building blocks. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of chiral piperidines, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Synthetic Methodologies: A Quantitative Overview

The asymmetric synthesis of chiral piperidines has been a subject of intense research, leading to the development of several powerful and elegant strategies. The following tables summarize the quantitative data for some of the most prominent and effective methods, allowing for a clear comparison of their efficiency and stereoselectivity.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines, offering a metal-free and often milder alternative to traditional methods. The domino Michael addition/aminalization reaction, catalyzed by chiral amines or their derivatives, is a particularly effective strategy for the construction of highly functionalized piperidine rings with excellent stereocontrol.[1]

Table 1: Organocatalytic Domino Michael Addition/Aminalization

| Entry | Aldehyde | Nitroolefin | Catalyst | Yield (%) | dr | ee (%) |

| 1 | Propanal | (E)-β-Nitrostyrene | O-TMS protected diphenylprolinol | 95 | >20:1 | 98 |

| 2 | Butanal | (E)-2-(2-nitrovinyl)furan | O-TMS protected diphenylprolinol | 92 | >20:1 | 97 |

| 3 | Isovaleraldehyde | (E)-1-nitro-2-phenylethene | O-TMS protected diphenylprolinol | 88 | 19:1 | 99 |

Data extracted from representative examples in the literature.

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed reactions, particularly asymmetric hydrogenation and reductive amination, provide a highly efficient route to chiral piperidines from readily available pyridine precursors. These methods often exhibit high enantioselectivity and functional group tolerance.[3][4][5]

Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

| Entry | Pyridinium Salt | Chiral Amine | Product | Yield (%) | dr | ee (%) |

| 1 | N-Benzyl-2-phenylpyridinium bromide | (R)-1-Phenylethylamine | (2R,6S)-1-Benzyl-2-phenyl-6-methylpiperidine | 85 | >20:1 | 96 |

| 2 | N-Benzyl-3-methylpyridinium bromide | (R)-1-Phenylethylamine | (3S)-1-Benzyl-3-methylpiperidine | 78 | >20:1 | 95 |

| 3 | N-Benzyl-4-phenylpyridinium bromide | (S)-1-Phenylethylamine | (4R)-1-Benzyl-4-phenylpiperidine | 82 | >20:1 | 97 |

Data extracted from representative examples in the literature.[1]

Chemo-enzymatic Synthesis

The combination of chemical synthesis and biocatalysis offers a powerful and sustainable approach to chiral piperidines. Chemo-enzymatic methods often proceed with exceptional enantioselectivity under mild reaction conditions.[6][7]

Table 3: Chemo-enzymatic Asymmetric Dearomatization of Activated Pyridines

| Entry | Substrate (Tetrahydropyridine) | Enzyme System | Product | Yield (%) | dr | ee (%) |

| 1 | N-Boc-1,2,3,6-tetrahydropyridine | Amine Oxidase / Ene-Imine Reductase | (R)-N-Boc-piperidine | >95 | N/A | >99 |

| 2 | N-Cbz-3-phenyl-1,2,3,6-tetrahydropyridine | Amine Oxidase / Ene-Imine Reductase | (3S)-N-Cbz-3-phenylpiperidine | 92 | N/A | 96 |

| 3 | N-Boc-3,4-dimethyl-1,2,3,6-tetrahydropyridine | Amine Oxidase / Ene-Imine Reductase | cis-(3R,4S)-N-Boc-3,4-dimethylpiperidine | 87 | >96:4 | >99 |

Data extracted from representative examples in the literature.[7]

Key Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations described above. These protocols are intended to be a practical resource for researchers in the lab.

Organocatalytic Domino Michael Addition/Aminalization

This protocol describes a general procedure for the organocatalytic domino Michael addition/aminalization reaction between an aldehyde and a nitroolefin to construct polysubstituted chiral piperidines.[1]

Materials:

-

Aldehyde (1.0 equiv)

-

Nitroolefin (1.2 equiv)

-

O-TMS protected diphenylprolinol catalyst (20 mol%)

-

Toluene (or other suitable solvent)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.24 mmol) in the chosen solvent (e.g., toluene, 1.0 mL), add the O-TMS protected diphenylprolinol catalyst (0.04 mmol).[1]

-

Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

-

Purify the crude product by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.[1]

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This protocol details a highly efficient method for the synthesis of a variety of chiral piperidines from readily available pyridinium salts.[5]

Materials:

-

Pyridinium salt (1.0 equiv)

-

Chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv)

-

[Cp*RhCl₂]₂ (1 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Formic acid (24.0 equiv)

-

Saturated aqueous solution of NaHCO₃

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a vial, add the pyridinium salt (0.5 mmol), the chiral primary amine (5.0 mmol), and [Cp*RhCl₂]₂ (0.005 mmol).[1]

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (12.0 mmol).[1]

-

Stir the reaction mixture at 40 °C for 22 hours in air.[1]

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.[1]

Chemo-enzymatic Asymmetric Dearomatization of Activated Pyridines